Chemical Structure Analysis of 1-tert-Butyl-1H-1,2,4-triazole-3-carboxylic Acid
Chemical Structure Analysis of 1-tert-Butyl-1H-1,2,4-triazole-3-carboxylic Acid
Executive Summary
In contemporary medicinal chemistry, 1,2,4-triazole derivatives are frequently deployed as robust, metabolically stable bioisosteres for amides and esters. Among these, 1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 1803599-66-7)[1] serves as a highly versatile building block. The incorporation of a bulky tert-butyl group at the N1 position provides a lipophilic shield that enhances membrane permeability and sterically protects adjacent pharmacophores from enzymatic degradation. Concurrently, the C3-carboxylic acid offers a reactive handle for downstream peptide coupling or esterification[2].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, detailing the causality behind its regioselective synthesis, the physical chemistry governing its analytical behavior, and self-validating experimental protocols for its characterization.
Physicochemical Profiling & Quantitative Data
Understanding the baseline physicochemical metrics is critical for predicting chromatographic behavior and ionization efficiency. The table below synthesizes the core structural data, including advanced Ion Mobility Spectrometry (IMS) metrics such as the Collision Cross Section (CCS)[3].
| Parameter | Value | Scientific Rationale / Implication |
| Chemical Formula | C₇H₁₁N₃O₂ | Indicates a high nitrogen-to-carbon ratio, typical of polar heterocycles. |
| CAS Registry Number | 1803599-66-7[1] | Unique identifier for supply chain and literature verification. |
| Monoisotopic Mass | 169.08513 Da[3] | Target exact mass for High-Resolution Mass Spectrometry (HRMS). |
| Predicted CCS [M+H]⁺ | 136.6 Ų[3] | Drift time metric for ion mobility separation; confirms 3D spatial volume. |
| Predicted CCS [M-H]⁻ | 135.6 Ų[3] | Slightly smaller cross-section due to the loss of the carboxylic proton. |
| XLogP (Predicted) | ~0.8[4] | The tert-butyl group shifts the otherwise negative LogP of the triazole core into a lipophilic range, enabling reversed-phase chromatography. |
Mechanistic Synthesis & Regioselective Logic
The primary challenge in synthesizing N-alkylated 1,2,4-triazoles is regioselectivity; direct alkylation typically yields a difficult-to-separate mixture of N1 and N2 isomers. However, we can exploit the extreme steric bulk of the tert-butyl group to drive thermodynamic control.
When methyl 1H-1,2,4-triazole-3-carboxylate is reacted with tert-butanol under strongly acidic conditions (e.g., H₂SO₄), the resulting tert-butyl carbocation selectively attacks the N1 position. The N2 position is sterically blocked by the adjacent C3-carboxylate group. Following isolation, a mild saponification using Lithium Hydroxide (LiOH) cleanly hydrolyzes the ester to the target carboxylic acid without cleaving the N-alkyl bond.
Figure 1: Regioselective synthesis pathway of 1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid.
Structural Elucidation: NMR & Ion Mobility Mass Spectrometry
To establish a self-validating analytical system, we employ orthogonal techniques: Nuclear Magnetic Resonance (NMR) for atomic connectivity and High-Resolution LC-MS for exact mass and ionization behavior.
Multinuclear NMR Spectroscopy
Solvent Selection Causality: Deuterated chloroform (CDCl₃) is a poor choice for this compound. The highly polar carboxylic acid promotes intermolecular hydrogen bonding, leading to dimerization, line broadening, and poor solubility. We mandate the use of DMSO-d₆ , which acts as a strong hydrogen-bond acceptor, breaking dimers and yielding sharp, highly resolved peaks.
| Nucleus | Chemical Shift (δ) | Multiplicity | Integration | Assignment & Causality |
| ¹H | ~1.60 ppm | Singlet (s) | 9H | -C(CH₃)₃ : The three methyl groups are chemically equivalent. The singlet arises because the adjacent quaternary carbon lacks protons, preventing scalar coupling. |
| ¹H | ~8.70 ppm | Singlet (s) | 1H | Triazole C5-H : Highly deshielded by the electron-withdrawing N1 and N4 atoms. Appears as a singlet due to isolation from other protons. |
| ¹H | >13.0 ppm | Broad Singlet (br s) | 1H | -COOH : Downfield shift due to extreme deshielding; broadness is caused by rapid chemical exchange with trace water in the solvent. |
Mass Spectrometry (ESI-TOF)
The compound exhibits excellent ionization efficiency in both positive and negative Electrospray Ionization (ESI) modes due to its amphoteric-like nature (basic triazole nitrogens and acidic carboxylate).
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Positive Mode (ESI⁺): Yields the [M+H]⁺ adduct at m/z 170.092. The basic N4 nitrogen of the triazole ring acts as the primary protonation site.
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Negative Mode (ESI⁻): Yields the [M-H]⁻ adduct at m/z 168.078[3]. The carboxylic acid readily deprotonates, forming a stable, resonance-delocalized carboxylate anion.
Figure 2: Orthogonal analytical workflow for structural validation and purity assessment.
Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating workflows, ensuring that any deviation in compound integrity is immediately detected.
Protocol A: LC-MS/MS Purity and Mass Confirmation
Rationale: The tert-butyl group imparts sufficient lipophilicity to allow retention on a standard C18 reversed-phase column, avoiding the need for complex HILIC chromatography.
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds. Dilute 1:100 in initial mobile phase (95% Water / 5% Acetonitrile).
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Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm) to ensure sharp peak shapes and rapid mass transfer.
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Mobile Phase Configuration:
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Mobile Phase A: 0.1% Formic Acid in Water. (Causality: Formic acid suppresses the ionization of the carboxylic acid in solution, preventing chromatographic tailing, while simultaneously providing an abundant proton source for ESI⁺).
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
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Detection: Monitor UV absorbance at 210 nm (due to the lack of extended conjugation, the triazole absorbs weakly at higher wavelengths). Simultaneously acquire TOF-MS data scanning from m/z 100 to 500 in both positive and negative modes.
Protocol B: NMR Sample Preparation
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Drying: Dry the compound under high vacuum (lyophilization or vacuum oven at 40°C) for 12 hours to remove trace water, which would otherwise obscure the -COOH signal.
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Solvation: Weigh precisely 15 mg of the dried compound into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).
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Homogenization: Sonicate the vial for 2 minutes until complete dissolution is achieved. The solution must be optically clear to prevent magnetic susceptibility artifacts.
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Acquisition: Transfer to a 5 mm NMR tube. Acquire a standard 1D ¹H spectrum (minimum 16 scans, relaxation delay D1 = 2 seconds to ensure accurate integration of the tert-butyl protons).
References
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BLD Pharmatech Co., Limited. "1803599-66-7 | 1-tert-Butyl-1H-1,2,4-triazole-3-carboxylic acid". BLD Pharm. 1
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PubChemLite, Université du Luxembourg. "1-tert-butyl-1h-1,2,4-triazole-3-carboxylic acid (C7H11N3O2)". PubChemLite Database. 3
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PubChemLite, Université du Luxembourg. "1-tert-butyl-1h-1,2,4-triazole-3-carboxylic acid - Patent Data". PubChemLite Database. 4
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Rivera, G., et al. "An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine." Química Nova, Vol. 31, No. 3, 2008. ResearchGate. 2
Sources
- 1. 1803599-66-7|1-tert-Butyl-1H-1,2,4-triazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 1-tert-butyl-1h-1,2,4-triazole-3-carboxylic acid (C7H11N3O2) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 1-tert-butyl-1h-1,2,4-triazole-3-carboxylic acid (C7H11N3O2) [pubchemlite.lcsb.uni.lu]
